2-Methyl-3,5-dinitrobenzoic acid

Description

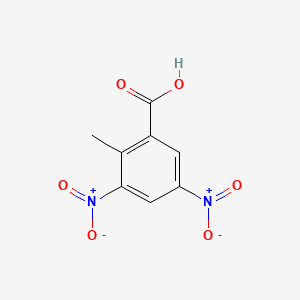

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVNZMKTJIBBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067360 | |

| Record name | Benzoic acid, 2-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28169-46-2 | |

| Record name | 2-Methyl-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28169-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitro-o-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028169462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3,5-dinitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methyl-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitro-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITRO-O-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/025937BG8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Strategic Importance of 2-Methyl-3,5-dinitrobenzoic Acid

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid from o-Toluic Acid

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of various specialty chemicals and heterocyclic derivatives, such as isoquinolones.[1] Its molecular architecture, featuring a carboxylic acid, a methyl group, and two nitro groups, offers a versatile platform for further chemical transformations. The synthesis from o-toluic acid is a classic and instructive example of electrophilic aromatic substitution, governed by the nuanced interplay of directing group effects. This guide provides a comprehensive exploration of the synthesis, from fundamental chemical principles to a detailed, field-proven experimental protocol.

Pillar 1: The Scientific Rationale—Mechanism and Regioselectivity

The synthesis of this compound is achieved through the nitration of o-toluic acid using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." The reaction's success and specificity hinge on a deep understanding of electrophilic aromatic substitution principles.

Generation of the Electrophile: The potent electrophile required for the reaction, the nitronium ion (NO₂⁺), is generated in situ from the reaction between nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2] The sulfuric acid also serves as a dehydrating agent, absorbing the water produced and driving the equilibrium towards the formation of the electrophile.[2]

Directing Effects and Causality: The regiochemical outcome of the dinitration is dictated by the two substituents already present on the aromatic ring of o-toluic acid:

-

Methyl Group (-CH₃): This is an activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. It is an ortho, para-director.

-

Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density from the ring and making it less reactive. It is a meta-director.

In the nitration of o-toluic acid, these effects are synergistic. The first nitro group is directed to the positions that are ortho or para to the activating methyl group and meta to the deactivating carboxyl group. This leads to a mixture of 3-nitro- and 5-nitro-o-toluic acids.[3] To achieve dinitration and favor the 3,5-dinitro isomer, more forcing conditions are required. The second nitration is governed by the combined directing influence of the methyl, carboxyl, and the first nitro group (a strong deactivator and meta-director). The positions at C3 and C5 are meta to the carboxyl group and are the least deactivated sites for subsequent electrophilic attack, leading to the desired this compound product.

Pillar 2: A Field-Proven Experimental Protocol

This protocol is a synthesized methodology based on established procedures, designed to be self-validating by explaining the rationale behind each critical step.[4][5]

Safety Precautions: This reaction involves the use of highly corrosive and concentrated acids. The nitration reaction is highly exothermic. Strict adherence to safety protocols is mandatory.

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Have an appropriate quenching agent and spill kit readily available.

-

When mixing acids, always add the more concentrated acid (sulfuric acid) to the other, or in this specific case, add nitric acid slowly to the sulfuric acid-toluic acid mixture to manage the exotherm.

Experimental Workflow Diagram: The following diagram outlines the key stages of the synthesis process.

Caption: A flowchart of the key experimental stages.

Reagents and Equipment:

-

o-Toluic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice and Distilled Water

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask for vacuum filtration

Step-by-Step Methodology:

-

Initial Setup: In a round-bottom flask, dissolve 13.6 g (0.1 mol) of o-toluic acid in 110.4 g of concentrated sulfuric acid with constant stirring. The dissolution may be slightly exothermic; allow the mixture to cool if necessary. Once dissolved, chill the flask in an ice bath to bring the temperature down to approximately 0-5 °C.[4] This low temperature is crucial for controlling the initial rate of reaction upon adding the nitric acid.

-

First Nitration Stage: Slowly add 28.0 g of concentrated nitric acid dropwise to the chilled, stirring solution.[4] The rate of addition must be carefully controlled to maintain the temperature of the reaction mixture below 10-15 °C. This prevents runaway reactions and minimizes the formation of unwanted byproducts.

-

Reaction Progression: After the nitric acid addition is complete, allow the reaction mixture to stir for 15 minutes in the ice bath, then remove it and let it stir overnight at room temperature to ensure the completion of the initial mononitration.[4]

-

Forcing Dinitration: To drive the reaction to completion for the second nitration, heat the mixture under reflux at approximately 100 °C (373 K) for 4 hours.[4] The elevated temperature provides the necessary activation energy to add the second nitro group to the now deactivated aromatic ring.

-

Second Nitric Acid Addition (Optional but Recommended): After cooling the mixture back to room temperature, an additional 21.0 g of nitric acid can be added, followed by another reflux period of 3 hours to maximize the yield of the dinitro product.[4]

-

Product Precipitation (Quenching): Carefully and slowly pour the cooled reaction mixture over a large volume of crushed ice with stirring. The this compound, being insoluble in the cold aqueous acidic solution, will precipitate out as a solid. This step effectively stops the reaction and separates the product from the reaction medium.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold distilled water until the washings are neutral to pH paper. This is a critical step to remove any residual sulfuric and nitric acids.[4]

-

Drying and Characterization: Dry the purified product. The identity and purity of the resulting light yellow crystalline powder can be confirmed by its melting point, which is reported to be in the range of 204-210 °C.[6] For higher purity, the product can be recrystallized from aqueous ethanol.[1]

Pillar 3: Data Summary and Visualization

Quantitative Reaction Data:

| Parameter | Value | Rationale/Notes |

| Starting Material | o-Toluic Acid (C₈H₈O₂) | 13.6 g (0.1 mol) |

| Nitrating Agent | Nitric Acid (HNO₃) | Total of 49.0 g (approx. 0.7 mol) in two portions[4] |

| Catalyst/Solvent | Sulfuric Acid (H₂SO₄) | 110.4 g (approx. 1.12 mol) |

| Molar Ratio | o-toluic acid : HNO₃ : H₂SO₄ | Approx. 1 : 7 : 11 |

| Reaction Temp. | 0-15 °C (addition), then Reflux (100 °C) | Initial cooling prevents side reactions; heating drives dinitration. |

| Reaction Time | Overnight + 7 hours reflux | Ensures high conversion to the dinitro product. |

| Product | This compound | C₈H₆N₂O₆ |

| Appearance | Light yellow fine crystalline powder[1] | |

| Melting Point | 204-210 °C[6] | Key indicator of purity. |

Chemical Reaction Pathway:

Caption: The overall transformation from o-toluic acid to the final product.

References

- 1. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]

- 2. cerritos.edu [cerritos.edu]

- 3. EP0927714A1 - Process for the separation of nitrotoluic acid isomers - Google Patents [patents.google.com]

- 4. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GB839534A - Nitration of o-toluic acid - Google Patents [patents.google.com]

- 6. This compound, 97+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

2-Methyl-3,5-dinitrobenzoic acid CAS number 28169-46-2 properties

An In-Depth Technical Guide to 2-Methyl-3,5-dinitrobenzoic Acid (CAS: 28169-46-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 28169-46-2), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, structural characteristics, synthesis and purification protocols, and significant applications, particularly as a precursor to biologically active molecules. The guide emphasizes the causality behind experimental procedures and adheres to stringent standards of scientific integrity, supported by authoritative references.

Compound Identification and Core Properties

This compound, also known as 3,5-Dinitro-o-toluic acid, is a nitrated aromatic carboxylic acid.[1][2][3] Its dinitro-substituted benzene ring makes it a valuable precursor in various organic syntheses. The fundamental identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 28169-46-2[1][2][4][5] |

| Molecular Formula | C₈H₆N₂O₆[1][2][5][6] |

| Molecular Weight | 226.14 g/mol [1][2][4] |

| IUPAC Name | This compound[5] |

| Common Synonyms | 3,5-Dinitro-o-toluic acid, 3,5-Dinitro-2-methylbenzoic acid[1][2][3] |

| SMILES | CC1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)O[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to light yellow or pale cream crystalline powder. | [3][7] |

| Melting Point | 204-210 °C | [3][7] |

| Solubility | Soluble in water. Can be crystallized from water or aqueous ethanol. | [3] |

| Storage | Store in a cool, dry place at temperatures between 10°C and 25°C. |[1] |

Structural Elucidation

The molecular architecture of this compound is key to its reactivity and function as a synthetic intermediate. The structure consists of a benzoic acid core, substituted with a methyl group at position 2 and two nitro groups at positions 3 and 5.

Caption: 2D structure of this compound.

A single-crystal X-ray diffraction study has provided definitive structural data, revealing that the compound crystallizes in a monoclinic system.[6][8] The analysis also indicates disorder in the oxygen atoms of the nitro groups as well as the carboxyl group.[6][8] In the crystal lattice, molecules form inversion dimers linked by pairs of O—H⋯O hydrogen bonds, a common packing motif for carboxylic acids.[6][8]

Synthesis and Purification Protocols

The primary route for preparing this compound involves the nitration of o-toluic acid.[6] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry.

Caption: General workflow for the synthesis and purification.

Protocol 3.1: Laboratory Scale Synthesis

This protocol is adapted from established literature procedures for the nitration of o-toluic acid.[6][9]

Expertise & Causality: The use of concentrated sulfuric acid is critical; it acts as a catalyst by protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the carboxyl group and achieve dinitration. The reaction is performed in stages with careful temperature control to manage the highly exothermic nature of nitration and prevent unwanted side reactions.

Methodology:

-

Preparation: In a flask submerged in an ice bath, dissolve o-toluic acid (0.1 mol) in concentrated sulfuric acid (H₂SO₄) with constant stirring.

-

First Nitration: Slowly add a stoichiometric amount of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature of the reaction mixture remains below 10°C.

-

Stirring: Once the addition is complete, allow the mixture to stir at room temperature overnight.

-

Second Nitration & Heating: Increase the temperature and reflux the mixture for several hours. After cooling, a second portion of nitric acid is added, followed by another period of reflux to drive the reaction to dinitration.[6]

-

Work-up: Carefully pour the cooled reaction mixture onto a large volume of crushed ice. The product will precipitate out of the acidic aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is free of residual acid (test with pH paper).

-

Drying: Dry the crude product, which can then be taken for purification.

Protocol 3.2: Purification by Recrystallization

This protocol ensures the removal of impurities, such as mononitrated species or starting material.

Trustworthiness & Self-Validation: Recrystallization is a self-validating purification technique. As the saturated solution cools, the molecules of the target compound selectively assemble into a crystal lattice, excluding impurities which remain in the mother liquor. The purity of the final product should be verified by taking a melting point; a sharp melting range close to the literature value (204-210°C) is indicative of high purity.[7]

Methodology:

-

Dissolution: Place the crude this compound in a flask and add a minimum amount of hot aqueous ethanol to dissolve the solid completely.[3]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent (the same aqueous ethanol mixture) to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to yield the pure product.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block in multi-step syntheses.

-

Precursor to Isocoumarins: Its most significant role is as an intermediate in the synthesis of substituted homophthalic acids.[6] These, in turn, are precursors for isocoumarins, a class of secondary metabolites.[6][8] Isocoumarins are of high interest to drug development professionals due to their wide range of reported biological activities, including anti-cancer and anti-tumor properties.[6][8] The strategic placement of the nitro and methyl groups on the benzoic acid ring allows for further chemical manipulation to build the complex isocoumarin scaffold.

-

Synthesis of Heterocyclic Derivatives: The compound is also used more broadly to synthesize various heterocyclic derivatives and isoquinolones.[3][7] The nitro groups can be reduced to amines, which are versatile functional groups for constructing new ring systems, making this compound a strategic starting material in medicinal chemistry programs.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

Table 3: GHS Hazard Classification

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [10][11] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [10] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [10] |

| Specific target organ toxicity - single exposure | H335 | May cause respiratory irritation. |[10] |

Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

-

Ingestion and Contact: Avoid contact with skin and eyes. Do not ingest.[10] Wash hands thoroughly after handling.

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[10][11]

-

If on Skin: Wash with plenty of soap and water.[10] If irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[10]

-

If Inhaled: Move the person to fresh air.

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[1][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- 1. This compound | 28169-46-2 | FM67824 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]

- 4. CAS RN 28169-46-2 | Fisher Scientific [fishersci.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 97+% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-Dinitro-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.pt [fishersci.pt]

- 11. geneseo.edu [geneseo.edu]

- 12. fishersci.com [fishersci.com]

physical and chemical properties of 2-Methyl-3,5-dinitrobenzoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-3,5-dinitrobenzoic Acid

Introduction: A Compound of Synthetic Importance

This compound (CAS No: 28169-46-2), also known as 3,5-Dinitro-o-toluic acid, is a substituted aromatic carboxylic acid.[1] Its molecular structure, featuring a benzoic acid core with a methyl group and two nitro groups, imparts a unique set of properties that make it a valuable intermediate in organic synthesis. Notably, it has been utilized in the synthesis of various heterocyclic derivatives and isoquinolones.[2][3] Understanding the physicochemical and reactive nature of this compound is paramount for its effective and safe application in research and manufacturing. This guide offers an in-depth exploration of these properties, grounded in established scientific principles and data.

Physicochemical Characterization

The physical properties of this compound are fundamental to its handling, purification, and application in various chemical processes.

Structural and Physical Properties

The compound typically presents as a white to light yellow or pale cream crystalline powder.[2][3] Its key structural and physical data are summarized in the table below.

Table 1: Core Physical and Structural Properties

| Property | Value |

| Molecular Formula | C₈H₆N₂O₆ |

| Molecular Weight | 226.14 g/mol [1][4] |

| CAS Number | 28169-46-2[1][4] |

| Appearance | White to pale cream or pale yellow crystalline powder[3] |

| Melting Point | 204-210 °C[3] |

| Solubility | Soluble in water. Can be crystallized from water or aqueous ethanol.[2] |

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing a monoclinic crystal system.[5][6]

Caption: 2D representation of the molecular structure.

Chemical Profile: Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its carboxylic acid, nitro, and methyl functional groups on the aromatic ring.

Acidity

The presence of two electron-withdrawing nitro groups significantly increases the acidity of the carboxylic acid function compared to benzoic acid. This is due to the stabilization of the conjugate base (carboxylate anion) through the inductive and resonance effects of the nitro groups.

Reactivity of Functional Groups

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification. For instance, it can be converted to its methyl ester, 2-methyl-3,5-dinitro-benzoic acid methyl ester (CAS 52090-24-1).[7][8][9]

-

Nitro Groups: The nitro groups can be reduced to amino groups, opening pathways to the synthesis of various diamino derivatives.

-

Aromatic Ring: The strong deactivating effect of the nitro and carboxyl groups makes electrophilic aromatic substitution challenging.

The synthesis of this compound itself is typically achieved through the nitration of o-toluic acid using a mixture of nitric acid and sulfuric acid.[5] A more recent method describes a large-scale synthesis with a high yield.[10]

Caption: Simplified reaction schematic.

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a combination of physical and spectroscopic methods should be employed.

Melting Point Determination

Objective: To determine the melting range of a sample as an indicator of purity.

Methodology:

-

A small, finely powdered sample is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

-

A sharp melting range close to the literature value of 204-210 °C indicates high purity.[3]

Spectroscopic Analysis

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Record a background spectrum on a clean ATR crystal.

-

Place a small amount of the solid sample on the crystal and apply pressure.

-

Acquire the IR spectrum.

-

Expected Peaks:

-

Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).

-

Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

Asymmetric and symmetric N-O stretches from the nitro groups (~1530 cm⁻¹ and ~1350 cm⁻¹).

-

C-H stretches from the aromatic ring and methyl group (~3100-2850 cm⁻¹).

-

C=C stretches from the aromatic ring (~1600-1450 cm⁻¹).

-

Objective: To confirm the proton environment of the molecule.

Methodology:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Expected Signals:

-

A downfield singlet for the carboxylic acid proton (>10 ppm).

-

Signals in the aromatic region (7-9 ppm) corresponding to the two aromatic protons.

-

A singlet in the aliphatic region (~2.5 ppm) corresponding to the three methyl protons.

-

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[11][12] It causes skin and serious eye irritation and may cause respiratory irritation.[11][12]

Table 2: GHS Hazard Information

| Hazard Statement | Classification |

| H302 | Acute toxicity, oral (Category 4)[11] |

| H315 | Skin corrosion/irritation (Category 2)[11][12] |

| H319 | Serious eye damage/eye irritation (Category 2)[11][12] |

| H335 | Specific target organ toxicity – Single exposure (Respiratory tract irritation) (Category 3)[11][12] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Handle in a well-ventilated area or fume hood to avoid breathing dust.[11][12]

-

In case of skin contact, wash with plenty of soap and water.[11]

-

In case of eye contact, rinse cautiously with water for several minutes.[11]

-

If swallowed, call a poison center or doctor.[11]

Conclusion

This compound is a well-characterized compound with defined physical properties and predictable chemical reactivity. Its synthesis and subsequent functional group transformations make it a versatile building block in organic chemistry. Adherence to appropriate analytical protocols and safety measures is essential for its successful and safe utilization in a laboratory or industrial setting.

References

- 1. This compound | 28169-46-2 | FM67824 [biosynth.com]

- 2. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]

- 3. This compound, 97+% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-METHYL-3,5-DINITRO-BENZOIC ACID METHYL ESTER | 52090-24-1 [chemicalbook.com]

- 8. 2-METHYL-3,5-DINITRO-BENZOIC ACID METHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. 3,5-Dinitro-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.pt [fishersci.pt]

- 12. 3,5-Dinitro-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid from 2-Methylphenol

Executive Summary

This technical guide provides an in-depth exploration of the synthetic pathway to 2-Methyl-3,5-dinitrobenzoic acid, commencing from the nitration of 2-methylphenol (o-cresol). This synthesis is a two-stage process involving a challenging dinitration followed by a robust oxidation of the aryl methyl group. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers expert insights into the complexities and optimization of the reaction sequence. The regiochemical outcome of the initial nitration step presents a significant challenge, as the directing effects of the hydroxyl and methyl substituents favor other isomers. This guide addresses this complexity directly, presenting a plausible, albeit low-yielding, pathway and contrasting it with more conventional synthetic routes. The intended audience includes researchers, process chemists, and drug development professionals who require a comprehensive understanding of this specific transformation for applications in fine chemical and pharmaceutical intermediate synthesis.[1][2]

Introduction: Strategic Overview

This compound is a highly functionalized aromatic compound, valuable as a precursor in the synthesis of various heterocyclic compounds, isocoumarins, and other complex organic molecules.[1][2][3] The presence of nitro groups, a carboxylic acid, and a methyl group on the benzene ring offers multiple handles for subsequent chemical modifications.

The specified synthetic route begins with 2-methylphenol and proceeds in two key stages:

-

Dinitration: The electrophilic substitution of two nitro groups onto the 2-methylphenol ring.

-

Oxidation: The conversion of the methyl group on the dinitrated intermediate to a carboxylic acid.

This guide will dissect each stage, focusing on the mechanistic rationale, procedural details, and critical process parameters that govern the reaction's success.

Overall Synthetic Workflow

The transformation from 2-methylphenol to the target acid is a multi-step process requiring careful control over reaction conditions.

References

A Comprehensive Technical Guide to the Molecular Structure of 2-Methyl-3,5-dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular structure and properties of 2-Methyl-3,5-dinitrobenzoic acid (MDNBA), a compound of significant interest in medicinal chemistry and materials science. We will delve into its structural characterization through crystallographic and spectroscopic data, discuss its synthesis and chemical reactivity, and explore its current and potential applications. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in fields where the nuanced understanding of molecular architecture is paramount for innovation.

Introduction: The Significance of this compound

This compound, also known as 3,5-Dinitro-o-toluic acid, is an aromatic carboxylic acid characterized by a benzene ring substituted with a methyl group, a carboxylic acid group, and two nitro groups.[1][2] This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.[3][4][5] Notably, it serves as a precursor for the synthesis of isocoumarins, a class of compounds with a wide range of biological activities, including anti-cancer and anti-tumor properties.[6][7]

The presence of electron-withdrawing nitro groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the methyl group introduces steric hindrance and alters the electronic landscape. Understanding the interplay of these substituents at a molecular level is crucial for predicting the compound's behavior in chemical reactions and biological systems.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 28169-46-2 | [1][2][8][9] |

| Molecular Formula | C₈H₆N₂O₆ | [1][2][6][8] |

| Molecular Weight | 226.14 g/mol | [1][2][8] |

| Melting Point | 204-210 °C | [2][10][11] |

| Appearance | Light yellow to white crystalline powder | [2][10] |

| Solubility | Soluble in water and aqueous ethanol | [2][11] |

Unveiling the Molecular Architecture: A Crystallographic Perspective

The precise three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction studies.[6][7] This powerful analytical technique provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Crystal Structure Analysis

This compound crystallizes in the monoclinic space group.[6][7] The crystal structure reveals that the molecule is not perfectly planar. The carboxylic acid group is twisted out of the plane of the benzene ring, with a dihedral angle of approximately 23.82°.[6][7] This torsion is a result of steric hindrance between the carboxylic acid group and the adjacent methyl group.

A notable feature of the crystal packing is the formation of inversion dimers through hydrogen bonding between the carboxylic acid groups of two neighboring molecules.[6][7] These O-H···O hydrogen bonds are a common motif in the crystal structures of carboxylic acids. Additionally, the packing is stabilized by weaker C-H···O and C-H···π interactions.[6][7]

Interestingly, the crystal structure exhibits disorder in the positions of the oxygen atoms of the nitro groups, the hydrogen atoms of the methyl group, and the carboxyl group.[6][7] This indicates that these groups can adopt slightly different orientations within the crystal lattice.

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the fundamental connectivity of atoms in this compound.

Caption: 2D representation of the this compound molecule.

Spectroscopic Characterization

While detailed spectroscopic data for this compound is not extensively published in readily accessible literature, we can predict the expected spectral features based on its functional groups. Spectroscopic analysis is indispensable for confirming the molecular structure and purity of a synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons (2H) appearing as distinct signals in the downfield region (δ 7-9 ppm).- Carboxylic acid proton (1H) as a broad singlet, typically downfield (δ > 10 ppm).- Methyl protons (3H) as a singlet in the upfield region (δ 2-3 ppm). |

| ¹³C NMR | - Aromatic carbons, with those attached to nitro groups being significantly deshielded.- Carboxylic acid carbonyl carbon at a characteristic downfield chemical shift (δ ~165-185 ppm).- Methyl carbon in the upfield region (δ ~15-25 ppm). |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- Strong asymmetric and symmetric N-O stretches from the nitro groups (~1500-1560 cm⁻¹ and ~1335-1370 cm⁻¹ respectively).- C-H stretches from the aromatic ring and methyl group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (226.14 g/mol ).- Fragmentation patterns characteristic of the loss of functional groups such as -OH, -COOH, and -NO₂. |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.

Synthetic Protocol: Nitration of o-Toluic Acid

A common laboratory-scale synthesis involves the direct nitration of o-toluic acid.[6] This electrophilic aromatic substitution reaction introduces the two nitro groups onto the aromatic ring.

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction: o-Toluic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath. The nitrating mixture is then added dropwise with constant stirring, maintaining a low temperature to control the exothermic reaction.

-

Work-up: After the reaction is complete, the mixture is poured onto ice, causing the product to precipitate. The solid is then filtered, washed with water to remove residual acid, and purified.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of aromatic compounds is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Sulfuric Acid Catalyst: The generation of the nitronium ion is essential for the electrophilic aromatic substitution to occur at a reasonable rate.

-

Stepwise Addition: The slow, dropwise addition of the nitrating mixture ensures that the reaction remains controlled and prevents a dangerous buildup of heat.

Visualization of the Synthetic Workflow

Caption: A simplified workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Carboxylic Acid: It can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol. The electron-withdrawing nitro groups increase its acidity compared to benzoic acid.

-

Aromatic Ring: The two nitro groups are strongly deactivating, making the aromatic ring less susceptible to further electrophilic substitution. However, they activate the ring towards nucleophilic aromatic substitution.

-

Nitro Groups: The nitro groups can be reduced to amino groups, opening up pathways to a wide range of other derivatives, such as 3,5-diamino-2-methylbenzoic acid. This transformation is particularly important in the synthesis of dyes and pharmaceutical intermediates.[12]

Applications in Research and Development

The unique structural features of this compound make it a versatile building block in several areas of chemical science.

Pharmaceutical and Medicinal Chemistry

-

Synthesis of Heterocyclic Compounds: This molecule serves as a starting material for the synthesis of various heterocyclic derivatives, including isoquinolones.[2][10]

-

Precursor to Biologically Active Molecules: As previously mentioned, it is an intermediate in the synthesis of isocoumarins, which have shown potential as anti-cancer and anti-tumor agents.[6][7] The dinitrobenzoic acid moiety is also found in other classes of compounds with therapeutic potential.[5]

Materials Science

-

Dye Synthesis: The reduction of the nitro groups to amino groups provides a route to 3,5-diamino-2-methylbenzoic acid, a key intermediate in the production of certain dyes.[12]

-

Liquid Crystals: Dinitrobenzoic acid derivatives have been explored for the synthesis of liquid crystal intermediates.[12]

Analytical Chemistry

While not as common as its isomer, 3,5-dinitrobenzoic acid, this compound could potentially be used as a derivatizing agent for the identification of alcohols and amines through the formation of crystalline esters and amides with sharp melting points.[4][13]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification

According to its Safety Data Sheet (SDS), this compound is classified as:

-

Harmful if swallowed.[14]

-

Causes skin irritation.[14]

-

Causes serious eye irritation.[14]

-

May cause respiratory irritation.[14]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[14] Use only in a well-ventilated area.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.[14]

Conclusion

This compound is a molecule with a rich and complex structural chemistry that underpins its utility in various scientific disciplines. Its unique combination of functional groups provides a platform for the synthesis of a diverse range of valuable compounds. A thorough understanding of its molecular structure, as revealed by crystallographic and spectroscopic methods, is essential for harnessing its full potential in the development of new pharmaceuticals, advanced materials, and analytical reagents. This guide has aimed to provide a comprehensive and technically sound overview to aid researchers and professionals in their endeavors with this important chemical intermediate.

References

- 1. biosynth.com [biosynth.com]

- 2. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. 3,5-Dinitro-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]

- 10. This compound, 97+% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 11. 3,5-Dinitro-2-methylbenzoic acid CAS#: 28169-46-2 [m.chemicalbook.com]

- 12. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 13. hansshodhsudha.com [hansshodhsudha.com]

- 14. fishersci.pt [fishersci.pt]

spectroscopic data (NMR, IR) of 2-Methyl-3,5-dinitrobenzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-3,5-dinitrobenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 28169-46-2), a vital intermediate in organic synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, offering not just the data itself, but the underlying principles and experimental considerations for its accurate interpretation.

Introduction: The Molecular Profile

This compound (C₈H₆N₂O₆) is a substituted aromatic carboxylic acid.[3][4] Its structure, featuring a benzoic acid core with a methyl group and two nitro groups, creates a distinct electronic environment that is well-elucidated by spectroscopic techniques. Understanding the precise location and interaction of these functional groups is paramount for its application in synthetic chemistry, particularly in the creation of heterocyclic derivatives and isoquinolones.[2] This guide will systematically dissect its ¹H NMR, ¹³C NMR, and IR spectra to provide a complete analytical portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, it allows for the unambiguous assignment of each proton and carbon atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is intrinsically linked to the rigor of the experimental setup. The following protocol ensures high-resolution spectra.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the chemical shift of labile protons, such as the carboxylic acid proton.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrumental Setup :

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Shim the instrument to create a homogeneous magnetic field, ensuring sharp, symmetrical peaks.

-

For ¹H NMR, acquire data over a spectral width of 0-12 ppm. For ¹³C NMR, a wider range of 0-200 ppm is necessary.

-

Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Caption: Structure of this compound.

-

Aromatic Protons (H-4, H-6) : These two protons are on the aromatic ring. They are in different environments due to the adjacent substituents. The powerful electron-withdrawing nature of the two nitro groups and the carboxylic acid deshields these protons significantly, pushing their signals far downfield.

-

Methyl Protons (CH₃) : The three protons on the methyl group are equivalent and will appear as a single signal.

-

Carboxylic Acid Proton (COOH) : This is a labile proton whose chemical shift is highly dependent on solvent and concentration. It often appears as a broad singlet.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm)[3] | Chemical Shift (δ) in DMSO-d₆ (ppm)[3] | Multiplicity | Integration |

| Aromatic (H-4 or H-6) | 8.819 | 8.801 | Doublet | 1H |

| Aromatic (H-6 or H-4) | 8.681 | 8.681 | Doublet | 1H |

| Methyl (CH₃) | 2.626 | 2.636 | Singlet | 3H |

Interpretation:

-

The signals at ~8.8 ppm and ~8.7 ppm correspond to the two aromatic protons. Their position far downfield is a direct consequence of the deshielding effect of the three electron-withdrawing groups (-COOH, -NO₂, -NO₂) on the ring. The slight difference in their chemical shifts arises from their proximity to different groups (one is between two nitro groups, the other is adjacent to the carboxylic acid and a nitro group). They appear as doublets due to meta-coupling with each other.

-

The signal at ~2.6 ppm is assigned to the methyl group.[3] It appears as a singlet because there are no adjacent protons to couple with. Its chemical shift is typical for a methyl group attached to an aromatic ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ) (ppm) |

| Carboxylic Acid (C=O) | 165-175 |

| Aromatic (C-NO₂) | 145-155 |

| Aromatic (C-H) | 120-130 |

| Aromatic (C-COOH) | 130-140 |

| Aromatic (C-CH₃) | 135-145 |

| Methyl (CH₃) | 15-25 |

Interpretation:

-

Quaternary Carbons : Six distinct signals are expected for the eight carbon atoms. The carbons bearing the nitro groups (C-3, C-5), the carboxylic acid (C-1), and the methyl group (C-2) are quaternary and will typically show lower intensity peaks. The C-NO₂ carbons are expected to be the most downfield of the aromatic signals due to the strong deshielding effect of the nitro groups.

-

Aromatic CH Carbons : The two carbons bonded to hydrogen (C-4, C-6) will appear in the typical aromatic region.

-

Carboxyl Carbon : The carbon of the carboxylic acid group will be found significantly downfield, usually above 165 ppm.

-

Methyl Carbon : The methyl carbon signal will appear upfield, consistent with an sp³-hybridized carbon attached to an aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Analysis of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Observed Data[3] |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) | Present |

| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Present |

| C-H Stretch (Aliphatic) | -CH₃ | 2850-3000 | Present |

| C=O Stretch | Carboxylic Acid | 1680-1720 | Present |

| N=O Asymmetric Stretch | Nitro Group (-NO₂) | 1500-1560 | Present |

| C=C Stretch | Aromatic Ring | 1450-1600 | Present |

| N=O Symmetric Stretch | Nitro Group (-NO₂) | 1340-1390 | Present |

Interpretation:

-

O-H Stretch : A very broad and prominent absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

C=O Stretch : A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl group of the carboxylic acid.

-

Nitro Group Stretches : Two strong absorptions are indicative of the nitro groups. The asymmetric stretch appears at a higher frequency (~1530 cm⁻¹) and the symmetric stretch at a lower frequency (~1350 cm⁻¹). These are often the most intense peaks in the spectrum.

-

C-H and C=C Stretches : Weaker absorptions for aromatic C-H stretching appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are visible in the 1450-1600 cm⁻¹ region.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a definitive structural confirmation of this compound. The ¹H NMR spectrum clearly resolves the three distinct proton environments, with the aromatic protons shifted significantly downfield due to the strong electron-withdrawing effects of the nitro and carboxyl substituents. The IR spectrum provides unequivocal evidence for all key functional groups: the carboxylic acid (broad O-H and sharp C=O stretches) and the two nitro groups (strong and characteristic asymmetric and symmetric N=O stretches). This comprehensive spectroscopic dataset serves as a reliable reference for quality control, reaction monitoring, and further research involving this important chemical compound.

References

An In-depth Technical Guide to 2-Methyl-3,5-dinitrobenzoic Acid: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3,5-dinitrobenzoic acid, also known as 3,5-dinitro-o-toluic acid, is a nitrated aromatic carboxylic acid with the chemical formula C₈H₆N₂O₆.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and isocoumarins, which are a class of natural products with diverse biological activities.[2][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in readily available contemporary literature. However, its early characterization is cataloged in the comprehensive German chemical encyclopedia, Beilstein's Handbuch der Organischen Chemie.[3] The Beilstein references for this compound are found in volume 9, page 474 of the main series (H), volume 9, page 323 of the second supplement (II), and volume 9, page 2316 of the third supplement (III).[3] This places its initial documentation and characterization within the early to mid-20th century, a period of intense exploration in nitration chemistry and the synthesis of aromatic compounds. The development of potent nitrating agents, such as mixed nitric and sulfuric acids, was crucial for the synthesis of such highly functionalized molecules.

The broader context of dinitrobenzoic acids reveals their importance in early organic chemistry. For instance, the related compound 3,5-dinitrobenzoic acid was prepared by the nitration of benzoic acid and found use in the characterization of alcohols through the formation of crystalline ester derivatives. This historical application underscores the utility of dinitroaromatic compounds in classical organic analysis.

Synthesis of this compound

The primary and most documented method for the synthesis of this compound is the nitration of o-toluic acid (2-methylbenzoic acid) using a mixture of concentrated nitric acid and sulfuric acid. The methyl and carboxylic acid groups on the aromatic ring direct the incoming nitro groups to the meta positions relative to the carboxyl group and ortho/para to the methyl group, resulting in the desired 2-methyl-3,5-dinitro substitution pattern.

Experimental Protocol: Nitration of o-Toluic Acid[2]

This protocol is based on a reported laboratory-scale synthesis.

Materials:

-

o-Toluic acid (13.6 g, 0.1 mol)

-

Concentrated Sulfuric Acid (H₂SO₄) (110.4 g, 11.2 mol)

-

Concentrated Nitric Acid (HNO₃) (initially 28.0 g, 0.7 mol, then an additional 21.0 g, 0.69 mol)

-

Ice

-

Distilled water

Procedure:

-

In a flask equipped with a stirrer, dissolve o-toluic acid in concentrated sulfuric acid and cool the solution in an ice bath to 0 °C (273 K).

-

Slowly add concentrated nitric acid dropwise to the chilled solution while maintaining constant stirring.

-

After the addition is complete, continue stirring the reaction mixture for 15 minutes.

-

Remove the ice bath and allow the mixture to stir overnight at room temperature.

-

Reflux the reaction mixture at 100 °C (373 K) for 4 hours.

-

Cool the mixture to room temperature and add more concentrated nitric acid.

-

Reflux the mixture for an additional 3 hours.

-

After cooling to room temperature, pour the reaction mixture onto ice.

-

Filter the resulting precipitate and wash it thoroughly with distilled water to remove any residual sulfates and nitrates.

-

The crude product can be further purified by recrystallization.

Causality of Experimental Choices:

-

The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the deactivated aromatic ring.

-

The initial cooling of the reaction mixture helps to control the exothermic nitration reaction and prevent unwanted side products.

-

The subsequent refluxing at elevated temperatures is necessary to drive the dinitration to completion, as the introduction of the first nitro group deactivates the ring towards further electrophilic substitution.

-

Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the solid product, which has low solubility in the aqueous acidic medium.

Synthesis Pathway Diagram

Caption: Synthesis of this compound from o-toluic acid.

Physicochemical Properties and Characterization

This compound is typically a light yellow, fine crystalline powder.[3] It is soluble in water and can be purified by crystallization from water or aqueous ethanol.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₆ | [1] |

| Molecular Weight | 226.14 g/mol | [1] |

| Appearance | White to pale cream or pale yellow crystals or crystalline powder | [4] |

| Melting Point | 204-210 °C | [4] |

| CAS Number | 28169-46-2 | [1] |

Spectroscopic Data

While a complete set of publicly available, high-resolution spectra for this compound is scarce, data for the closely related 3,5-dinitrobenzoic acid provides a useful reference for the expected spectral features.

¹H NMR Spectroscopy (Reference: 3,5-Dinitrobenzoic acid in DMSO-d₆): [5]

-

Aromatic protons typically appear as a singlet or a complex multiplet in the downfield region (around 9.0 ppm) due to the strong electron-withdrawing effect of the two nitro groups and the carboxylic acid group.

-

The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (around 13.6 ppm).

-

For this compound, one would expect to see a singlet for the methyl group in the upfield region (around 2.5 ppm) and two distinct aromatic proton signals.

¹³C NMR Spectroscopy:

-

The carbon spectrum will show distinct signals for the aromatic carbons, the carboxylic acid carbon, and the methyl carbon.

-

The carbons attached to the nitro groups will be significantly deshielded and appear downfield.

-

The carboxylic acid carbonyl carbon will also be in the downfield region.

Infrared (IR) Spectroscopy:

-

Characteristic strong absorption bands for the nitro groups (NO₂) are expected around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching).

-

A broad absorption band for the hydroxyl group (O-H) of the carboxylic acid will be present in the region of 3300-2500 cm⁻¹.

-

A strong carbonyl (C=O) stretching vibration for the carboxylic acid will appear around 1700 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (226.14 g/mol ).

-

Fragmentation patterns will likely involve the loss of the nitro groups (NO₂), the hydroxyl group (OH), and the carboxyl group (COOH).

Applications in Research and Development

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules.

Synthesis of Isocoumarins

This compound is a key precursor for the synthesis of substituted homophthalic acids, which are, in turn, used to construct the isocoumarin scaffold.[2] Isocoumarins are a class of lactones that exhibit a wide range of biological activities, including anti-cancer and anti-tumor properties.[6] The synthesis of isocoumarin derivatives is an active area of research in medicinal chemistry and drug discovery.

Workflow for Isocoumarin Synthesis

Caption: General workflow for the synthesis of isocoumarins.

Synthesis of Heterocyclic Derivatives

The presence of the nitro groups and the carboxylic acid functionality makes this compound a versatile starting material for the synthesis of various heterocyclic compounds.[3] The nitro groups can be reduced to amino groups, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The carboxylic acid group can be converted into other functional groups, such as esters or amides, to further elaborate the molecular structure.

Conclusion

This compound, a dinitrated derivative of o-toluic acid, has a history rooted in the extensive exploration of aromatic chemistry in the early 20th century. While its discovery is not attributed to a single, widely cited publication, its inclusion in the authoritative Beilstein database attests to its early characterization. Today, it remains a relevant and valuable building block in organic synthesis, particularly for the construction of biologically active isocoumarins and other complex heterocyclic systems. The synthetic protocols for its preparation are well-established, and its physicochemical properties are reasonably well-documented. For researchers in medicinal chemistry and materials science, this compound offers a versatile platform for the development of novel molecular architectures.

References

- 1. This compound | 28169-46-2 | FM67824 [biosynth.com]

- 2. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]

- 4. This compound, 97+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Introduction: The Synthetic Versatility of a Dinitrated Aromatic Core

An In-depth Technical Guide to the Core Chemical Reactions of 2-Methyl-3,5-dinitrobenzoic Acid

This compound, also known as 3,5-Dinitro-o-toluic acid, is a highly functionalized aromatic compound with the chemical formula C₈H₆N₂O₆.[1] It presents as a light yellow to pale cream crystalline powder.[2][3] This molecule serves as a pivotal intermediate in synthetic organic chemistry, particularly in the creation of complex heterocyclic derivatives and isoquinolones.[2][3] Its utility stems from the distinct reactivity of its three primary functional groups: a carboxylic acid, and two electron-withdrawing nitro groups attached to a toluene backbone. Understanding the key chemical transformations of these groups is essential for leveraging this compound in research, particularly in the fields of medicinal chemistry and materials science, where it can be a precursor for isocoumarins, which have shown anti-cancer and anti-tumor activities.[4][5]

This guide provides a detailed exploration of the principal reactions of this compound, offering field-proven insights into experimental design, mechanistic causality, and detailed protocols for its synthesis and subsequent transformations.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Alternate Names | 3,5-Dinitro-o-toluic acid | [1][2] |

| CAS Number | 28169-46-2 | [1] |

| Molecular Formula | C₈H₆N₂O₆ | [1] |

| Molecular Weight | 226.14 g/mol | [1] |

| Melting Point | 204-210 °C | [3] |

| Appearance | Light yellow fine crystalline powder | [2][3] |

Part 1: Synthesis of the Core Moiety via Aromatic Nitration

The most common and effective route to synthesize this compound is through the direct nitration of o-toluic acid. This electrophilic aromatic substitution reaction requires a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Causality of Experimental Design

The combination of concentrated sulfuric acid and nitric acid is crucial as it generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. The reaction temperature is carefully controlled, often starting at ice-chilled temperatures, to manage the highly exothermic nature of the nitration process. Subsequent heating is applied to overcome the activation energy required to introduce the second nitro group, which is more difficult due to the deactivating effect of the first nitro group and the carboxylic acid moiety. The methyl group and the carboxylic acid group on the starting material (o-toluic acid) direct the incoming nitro groups to the 3 and 5 positions.

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of o-Toluic Acid[4][6]

-

Preparation: In a flask suitable for reflux, dissolve o-toluic acid (e.g., 13.6 g, 0.1 mol) in concentrated sulfuric acid (e.g., 110.4 g) with constant stirring in an ice bath to maintain a temperature of 0 °C (273 K).[4]

-

First Nitration: Slowly add concentrated nitric acid (e.g., 28.0 g) dropwise to the chilled solution. Maintain vigorous stirring and ensure the temperature does not rise significantly.

-

Stirring and Reflux: After the addition is complete, stir the mixture for 15 minutes at low temperature, then allow it to stir overnight at room temperature.[4] Following this, heat the mixture to reflux (at 373 K) for 4 hours.[4]

-

Second Nitration: Cool the reaction mixture back to room temperature. Carefully add a second portion of nitric acid (e.g., 21.0 g) and reflux for an additional 3 hours.[4]

-

Isolation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Purification: The resulting precipitate is collected by vacuum filtration. The crude solid is washed thoroughly with distilled water until the washings are free of sulfates and nitrates. Recrystallization from a methanol/water mixture (1:1) yields the purified product as yellow needles.[4]

Part 2: Key Reactions of the Functional Groups

The synthetic potential of this compound is realized through reactions targeting its carboxylic acid and nitro functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile handle for derivatization, primarily through conversion to more reactive species like acid chlorides or through esterification.

The conversion of the carboxylic acid to its corresponding acyl chloride dramatically increases its reactivity towards nucleophiles, making it a key intermediate for acylation reactions. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation.[6]

Mechanistic Insight: The reaction begins with a nucleophilic attack by the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[6] This forms a chlorosulfite ester intermediate. Subsequently, a chloride ion, generated in the first step, acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion.[6][7]

Caption: Conversion of the carboxylic acid to its acid chloride.

Experimental Protocol: Acyl Chloride Formation [6][8]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place this compound.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A small amount of a catalyst like dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Methyl-3,5-dinitrobenzoyl chloride can often be used directly or purified further by vacuum distillation or recrystallization.

Esterification, such as the formation of methyl 2-methyl-3,5-dinitrobenzoate, is a fundamental reaction for modifying the properties of the parent acid or for protecting the carboxyl group. The Fischer-Speier esterification method is a direct and common approach.

Mechanistic Insight: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated.[9] This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., methanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

Caption: Fischer esterification of this compound.

Experimental Protocol: Methyl Ester Formation [9]

-

Setup: Dissolve this compound (e.g., 1 g, 4.4 mmol) in an excess of methanol (e.g., 20 ml) in a round-bottom flask.[9]

-

Catalyst Addition: With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 5 ml).[9]

-

Reaction: Heat the solution to reflux for several hours (e.g., 5 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Isolation: Upon completion, cool the reaction mixture. The product may crystallize upon cooling. Alternatively, pour the mixture into water to precipitate the crude ester.

-

Purification: Filter the solid product and wash it sequentially with methanol and water.[9] Further purification can be achieved by recrystallization from a suitable solvent like chloroform to afford colorless needles.[9]

Reactions of the Nitro Groups

The reduction of the two nitro groups to primary amines is one of the most significant transformations of this molecule, opening pathways to a vast array of diamino-aromatic compounds.

The conversion of aromatic nitro compounds to their corresponding anilines is a cornerstone of synthetic chemistry. A variety of reducing systems can accomplish this, with the choice often depending on the presence of other functional groups and desired selectivity.

Causality of Reagent Choice:

-

Catalytic Hydrogenation (H₂/Pd/C): This is a clean and often high-yielding method but can be non-selective, potentially reducing other functional groups.[10]

-

Metals in Acid (Fe/HCl, Sn/HCl, Zn/HCl): These are classic, robust methods for nitro group reduction.[11] Iron in acidic conditions is a mild and cost-effective choice.[10] Zinc or tin(II) chloride can also be used effectively.[10]

-

Hydrazine-based systems: Using reagents like hydrazine glyoxylate in the presence of zinc or magnesium powder can offer a rapid and selective reduction at room temperature.

Caption: Reduction of nitro groups to primary amines.

Experimental Protocol: Reduction using Iron and HCl [10][11]

-

Setup: Suspend this compound in a mixture of ethanol and water in a round-bottom flask.

-

Reagent Addition: Add an excess of iron powder (Fe) to the suspension. Heat the mixture to reflux.

-

Reaction: While refluxing, add concentrated hydrochloric acid (HCl) portion-wise. The reaction is often exothermic and should be controlled carefully. Continue heating until TLC analysis indicates the complete disappearance of the starting material.

-

Work-up: Cool the reaction mixture and make it basic by adding a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate iron hydroxides.

-

Isolation: Filter the hot solution through a pad of celite to remove the iron salts. The filtrate contains the product.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude diamino product can be purified by recrystallization from an appropriate solvent system.

References

- 1. This compound | 28169-46-2 | FM67824 [biosynth.com]

- 2. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]

- 3. This compound, 97+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-Methyl-3,5-dinitrobenzoyl chloride | 39614-85-2 [smolecule.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Potential Research Applications of 2-Methyl-3,5-dinitrobenzoic Acid

Abstract

2-Methyl-3,5-dinitrobenzoic acid, a seemingly niche aromatic nitro compound, holds considerable untapped potential as a versatile building block in modern chemical and pharmaceutical research. This guide moves beyond its established identity as a synthetic intermediate to explore its prospective applications in drug discovery, materials science, and analytical chemistry. We will delve into its synthesis and chemical properties, providing a foundation for understanding its reactivity. The core of this document will focus on actionable research directions, including its use in the synthesis of bioactive heterocyclic scaffolds like isoquinolones, and as a platform for developing novel therapeutic agents by leveraging the unique electronic properties of its dinitro-substituted core. Detailed experimental protocols and mechanistic insights are provided to empower researchers to explore the full potential of this intriguing molecule.

Introduction: Re-evaluating a Classical Reagent

This compound (DMBA), cataloged under CAS number 28169-46-2, is a crystalline organic compound that has traditionally been utilized in specific synthetic pathways.[1][2] However, a deeper analysis of its structural and electronic characteristics suggests a much broader scope of application, particularly in fields driven by molecular innovation. The presence of two electron-withdrawing nitro groups, a carboxylic acid handle for derivatization, and a methyl group for steric and electronic modulation, makes DMBA a molecule of significant interest for contemporary research challenges.